molecular formula C6H11FO2 B12040704 (R)-2-fluoro-4-methylpentanoic acid

(R)-2-fluoro-4-methylpentanoic acid

Cat. No.: B12040704
M. Wt: 134.15 g/mol
InChI Key: XJSHQHONRQJNKY-RXMQYKEDSA-N
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Description

®-2-fluoro-4-methylpentanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids. This compound is characterized by the presence of a fluorine atom attached to the second carbon of the pentanoic acid chain, along with a methyl group on the fourth carbon. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-fluoro-4-methylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as ®-4-methylpentanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of ®-2-fluoro-4-methylpentanoic acid may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-2-fluoro-4-methylpentanoic acid on a large scale.

Chemical Reactions Analysis

Types of Reactions

®-2-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

®-2-fluoro-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of enzyme activity or modulation of signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-fluoropentanoic acid: Lacks the methyl group on the fourth carbon, resulting in different chemical and biological properties.

    ®-4-methylpentanoic acid: Lacks the fluorine atom, which affects its reactivity and interactions with molecular targets.

    ®-2-chloro-4-methylpentanoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological effects.

Uniqueness

®-2-fluoro-4-methylpentanoic acid is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its steric and electronic characteristics.

Properties

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

IUPAC Name

(2R)-2-fluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

XJSHQHONRQJNKY-RXMQYKEDSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)F

Canonical SMILES

CC(C)CC(C(=O)O)F

Origin of Product

United States

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